molecular formula C12H12O4 B15079994 Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

Cat. No.: B15079994
M. Wt: 220.22 g/mol
InChI Key: KAQIFZRTEIWJID-YFHOEESVSA-N
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Description

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate typically involves the reaction of 4-methylphenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-phenyl-4-oxo-2-butenoate
  • Methyl 2-hydroxy-4-(4-chlorophenyl)-4-oxo-2-butenoate
  • Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-butenoate

Uniqueness

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7-

InChI Key

KAQIFZRTEIWJID-YFHOEESVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O

Origin of Product

United States

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